molecular formula C14H11ClO4 B6403980 2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1261921-83-8

2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6403980
CAS No.: 1261921-83-8
M. Wt: 278.69 g/mol
InChI Key: NSDQWGZFPCMFJF-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-hydroxybenzaldehyde and 5-methoxybenzoic acid.

    Condensation Reaction: The 2-chloro-5-hydroxybenzaldehyde undergoes a condensation reaction with 5-methoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products:

    Oxidation: Formation of 2-(2-chloro-5-oxo-phenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 2-(2-hydroxy-5-hydroxyphenyl)-5-methoxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the methoxy group.

    5-Methoxybenzoic acid: Similar structure but lacks the chloro and hydroxy groups.

    2-Chloro-5-methoxybenzoic acid: Similar structure but lacks the hydroxy group.

Uniqueness: 2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-5-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-9-3-4-10(12(7-9)14(17)18)11-6-8(16)2-5-13(11)15/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQWGZFPCMFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690484
Record name 2'-Chloro-5'-hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-83-8
Record name 2'-Chloro-5'-hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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